1-(3-Methoxy-propyl)-imidazolidin-2-one

Description

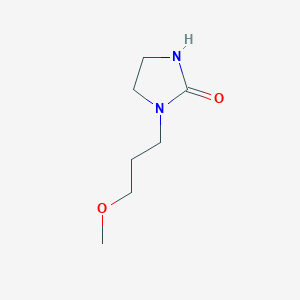

1-(3-Methoxy-propyl)-imidazolidin-2-one is a versatile small molecule scaffold with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.2 g/mol . It is a cyclic urea derivative, characterized by the presence of an imidazolidinone ring substituted with a 3-methoxypropyl group. This compound is used in various research and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

1-(3-methoxypropyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2/c1-11-6-2-4-9-5-3-8-7(9)10/h2-6H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJUGTWMWSSKCBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553712-23-4 | |

| Record name | 1-(3-methoxypropyl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(3-Methoxy-propyl)-imidazolidin-2-one can be achieved through several methods. One common approach involves the condensation of acyloins with monosubstituted ureas . This reaction can be carried out in various solvents such as acetic acid, ethylene glycol, or toluene, with or without acidic catalysts like acetic acid or trifluoroacetic acid . Another method involves the intramolecular cyclization of ureidoacetals, ureido-1,3-oxazinanes, and ureidoketones . Industrial production methods may involve the use of high-purity starting materials and optimized reaction conditions to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

1-(3-Methoxy-propyl)-imidazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in S-methylation reactions, resulting in the formation of 5-(methylthio)-1-phenyl-4-(m-tolyldiazenyl)-1H-imidazol-2(3H)-one . These reactions typically occur under mild conditions, making the compound suitable for various synthetic applications.

Scientific Research Applications

1-(3-Methoxy-propyl)-imidazolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it is used in the development of bioactive compounds with potential therapeutic properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development . Additionally, it finds applications in the industrial sector, particularly in the production of polymers, detergents, and electronic materials .

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-propyl)-imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s imidazolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity . For example, it can act as an inhibitor of certain enzymes or receptors, modulating their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(3-Methoxy-propyl)-imidazolidin-2-one can be compared with other similar compounds, such as 1,3-dimethyl-2-imidazolidinone and 2-imidazolidone . These compounds share the imidazolidinone core structure but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1,3-dimethyl-2-imidazolidinone is used as a high-boiling polar aprotic solvent, while 2-imidazolidone is employed in the synthesis of various bioactive molecules . The presence of the 3-methoxypropyl group in this compound imparts unique properties, making it suitable for specific applications where other imidazolidinones may not be as effective .

Biological Activity

1-(3-Methoxy-propyl)-imidazolidin-2-one is a compound belonging to the class of imidazolidinones, which have garnered attention for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Similar compounds have demonstrated the ability to bind with high affinity to multiple receptors, affecting cellular processes such as signaling pathways and gene expression.

Key Mechanisms:

- Receptor Binding: Compounds in this class often interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling.

- Enzyme Inhibition: Some derivatives have been shown to inhibit enzymes involved in metabolic pathways, influencing cellular metabolism and growth.

- Gene Expression Modulation: By altering the expression of specific genes, these compounds can impact processes like cell differentiation and apoptosis.

Pharmacokinetics

Pharmacokinetic studies indicate that the lipophilic nature of this compound enhances its absorption and distribution within biological systems. The compound's pharmacokinetic profile includes:

- Absorption: Rapid absorption post-administration due to its lipophilicity.

- Distribution: High volume of distribution suggests extensive tissue penetration.

- Metabolism: Metabolized primarily in the liver, with potential interactions affecting metabolic enzymes.

Biological Activity Overview

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, particularly gram-positive pathogens. |

| Antifungal | Demonstrated efficacy in inhibiting fungal growth in laboratory settings. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent. |

| Osteogenic Effects | Promotes osteogenesis via upregulation of osteogenic markers (e.g., RUNX2). |

Case Studies and Research Findings

Research has indicated promising results regarding the biological activities of imidazolidinone derivatives similar to this compound:

-

Antimicrobial Studies:

- A study reported that derivatives exhibited significant antimicrobial properties against Enterococcus faecium biofilms, suggesting their potential use in treating biofilm-associated infections.

- Cytotoxicity Against Cancer Cells:

- Bone Regeneration:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Methoxy-propyl)-imidazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : A common synthetic approach involves the reaction of a substituted aniline derivative (e.g., 3-methoxypropylamine) with an isocyanate precursor under controlled conditions. Purification typically employs column chromatography (silica gel) with gradient elution (e.g., ethyl acetate/hexane mixtures). Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reactants to maximize yields (>70%). Structural confirmation is achieved via -NMR and -NMR spectroscopy, with mass spectrometry (MS) validating molecular weight .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment (target >95%). For structural validation, Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., carbonyl stretch at ~1700 cm). X-ray crystallography, if single crystals are obtainable, provides definitive confirmation of molecular geometry and hydrogen-bonding patterns .

Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?

- Methodological Answer : LogP values (calculated via HPLC or shake-flask methods) indicate lipophilicity, critical for predicting membrane permeability. Aqueous solubility can be measured using nephelometry or UV-spectrophotometry in buffered solutions (pH 1.2–7.4). Thermal stability is assessed via thermogravimetric analysis (TGA), with degradation profiles under nitrogen/air atmospheres .

Advanced Research Questions

Q. How does the 3-methoxypropyl substituent influence the biological activity of imidazolidin-2-one derivatives, and what experimental strategies can elucidate structure-activity relationships (SAR)?

- Methodological Answer : Comparative SAR studies involve synthesizing analogs with varied substituents (e.g., alkyl, halogen, or aryl groups) and testing bioactivity in assays (e.g., enzyme inhibition or cell proliferation). For example, replacing the methoxy group with halogens may enhance target binding via hydrophobic interactions. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding modes to targets like anaplastic lymphoma kinase (ALK) or cytochrome P450 enzymes. Experimental validation includes IC determination using enzyme-linked immunosorbent assays (ELISA) .

Q. What analytical methods are recommended for resolving contradictory data in metabolic stability studies of this compound?

- Methodological Answer : Discrepancies in metabolic half-life () may arise from assay conditions (e.g., liver microsome source, NADPH concentration). Use parallel experiments with human/rodent microsomes and LC-MS/MS to quantify parent compound depletion. Phase I/II metabolism is profiled via high-resolution MS (HRMS) to identify hydroxylated or glucuronidated metabolites. Cross-validate findings with cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How can researchers design stability-indicating assays to evaluate this compound under stress conditions?

- Methodological Answer : Forced degradation studies under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions identify degradation pathways. HPLC-DAD or UPLC-PDA monitors degradation products, with MS/MS fragmentation mapping structural changes. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life, with statistical modeling (Arrhenius equation) extrapolating long-term stability .

Q. What in silico and in vitro strategies are effective for predicting the toxicological profile of this compound?

- Methodological Answer : Computational tools like ProTox-II or Derek Nexus predict hepatotoxicity, mutagenicity, and endocrine disruption. In vitro assays include Ames tests (bacterial reverse mutation) for genotoxicity and MTT assays on hepatocyte cell lines (e.g., HepG2) for cytotoxicity. Mitochondrial membrane potential assays (JC-1 staining) and reactive oxygen species (ROS) detection further clarify mechanisms of toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.